molecular formula C9H9N3S2 B14455549 2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)- CAS No. 71605-70-4

2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)-

Cat. No.: B14455549
CAS No.: 71605-70-4
M. Wt: 223.3 g/mol
InChI Key: NPNCNJNTFYNOIL-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)- is a heterocyclic compound that features a benzene ring fused to a thiadiazole ring, with an additional thiazolidine ring attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)- typically involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine. This reaction yields 2,1,3-Benzothiadiazole, which can then be further functionalized to introduce the thiazolidine ring. The reaction conditions generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring .

Mechanism of Action

The mechanism of action of 2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)- involves its ability to participate in electron transfer reactions. The compound’s electron-rich thiadiazole ring can interact with electron-deficient species, facilitating redox reactions. Additionally, its structural features allow it to bind to specific molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)- is unique due to the presence of both the thiadiazole and thiazolidine rings, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics and molecular interactions .

Properties

CAS No.

71605-70-4

Molecular Formula

C9H9N3S2

Molecular Weight

223.3 g/mol

IUPAC Name

5-(1,3-thiazolidin-2-yl)-2,1,3-benzothiadiazole

InChI

InChI=1S/C9H9N3S2/c1-2-7-8(12-14-11-7)5-6(1)9-10-3-4-13-9/h1-2,5,9-10H,3-4H2

InChI Key

NPNCNJNTFYNOIL-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1)C2=CC3=NSN=C3C=C2

Origin of Product

United States

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